2,4-dichloro-N'-(3-furylmethylene)benzohydrazide
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Overview
Description
2,4-dichloro-N'-(3-furylmethylene)benzohydrazide, also known as furamidine, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a derivative of benzohydrazide and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N'-(3-furylmethylene)benzohydrazide is not fully understood. However, it has been proposed that this compound interacts with DNA and RNA, leading to the inhibition of their synthesis. Furamidine has been shown to bind to the minor groove of DNA and RNA, leading to the disruption of their structure and function.
Biochemical and Physiological Effects:
Furamidine has been shown to exhibit biochemical and physiological effects in different systems. It has been shown to induce oxidative stress and DNA damage in parasites and cancer cells. Furamidine has also been shown to affect the expression of different genes involved in various biological processes, including cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against different parasites and viruses. Furamidine is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. Furamidine can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,4-dichloro-N'-(3-furylmethylene)benzohydrazide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on DNA and RNA. In addition, future studies could focus on the development of this compound derivatives with improved solubility and efficacy. Finally, further research could investigate the potential applications of this compound in different fields, such as nanotechnology and materials science.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It has been synthesized using different methods and has been shown to exhibit antiparasitic, antiviral, and anticancer activities. Furamidine interacts with DNA and RNA, leading to the inhibition of their synthesis. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Furamidine has the potential to be a valuable tool in different scientific fields, and further research is needed to fully understand its properties and applications.
Synthesis Methods
Furamidine can be synthesized using different methods, including the reaction of 2,4-dichlorobenzohydrazide with furfural in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzohydrazide with furfural in the presence of a catalyst. The synthesized 2,4-dichloro-N'-(3-furylmethylene)benzohydrazide can be purified using different techniques, such as recrystallization and column chromatography.
Scientific Research Applications
Furamidine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antiparasitic, antiviral, and anticancer activities. Furamidine has been tested against different parasites, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani, and has shown promising results. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2,4-dichloro-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-1-2-10(11(14)5-9)12(17)16-15-6-8-3-4-18-7-8/h1-7H,(H,16,17)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUGEONUXSZBB-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N/N=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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